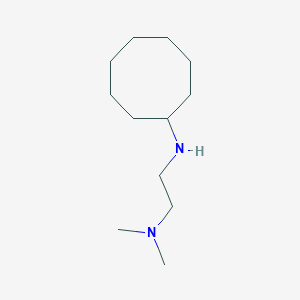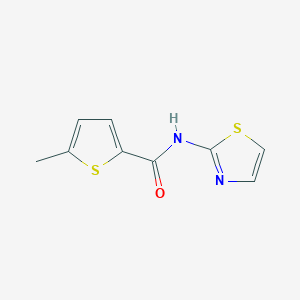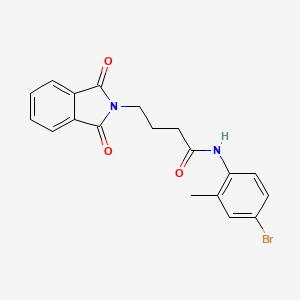
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-N,N-dimethyl-1,2-ethanediamine (COD) is a chemical compound that belongs to the class of tertiary amines. It is a colorless liquid with a faint odor and is commonly used in scientific research. COD has a unique molecular structure that makes it an effective reagent for various chemical reactions.
Mécanisme D'action
The mechanism of action of N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine is not fully understood. However, it is believed that N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine acts as a bidentate ligand by coordinating to metal ions through its nitrogen atoms. The resulting complex can then undergo various reactions such as oxidation, reduction, and substitution.
Biochemical and Physiological Effects
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity in animal studies. It can cause irritation to the skin, eyes, and respiratory tract. It is also a mild irritant to the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can form stable complexes with metal ions, making it an effective ligand for various reactions. However, N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine also has some limitations. It has moderate toxicity, which can limit its use in certain experiments. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for the use of N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine in scientific research. One potential application is in the development of new catalysts for organic reactions. N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine complexes with metal ions have been shown to be effective catalysts for various reactions such as oxidation and reduction. Another potential application is in the development of new metalloproteins. N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine complexes with metal ions can be used as models for metalloproteins, which are important in biological processes such as respiration and photosynthesis. Finally, N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine can be used as a building block for the synthesis of new compounds with unique properties. Its unique molecular structure makes it a valuable reagent for the development of new materials.
Méthodes De Synthèse
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine is synthesized by reacting cyclooctylamine with formaldehyde and dimethylamine. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is purified using distillation and recrystallization techniques. The yield of N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine is around 60-70% and the purity can be up to 99%.
Applications De Recherche Scientifique
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine has been widely used in scientific research as a ligand for various metal ions. It can form stable complexes with metals such as copper, nickel, and iron. These complexes have been used in catalysis, electrochemistry, and as models for metalloproteins. N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine has also been used as a reagent for the synthesis of various compounds such as amides, esters, and ketones.
Propriétés
IUPAC Name |
N-cyclooctyl-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-14(2)11-10-13-12-8-6-4-3-5-7-9-12/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZKYXAEYPUZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)

![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)

![1,3-dimethyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881176.png)



![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)